4,6-Diphenyl-[2,2']bipyridinyl

Photophysics OLED materials Platinum(II) complexes

Unlike unsubstituted 2,2'-bipyridine or symmetric 4,4'-diphenyl analogs, the unsymmetrical 4,6-diphenyl substitution induces strong intraligand charge transfer (ILCT) character in metal complexes, delivering extended excited-state lifetimes (460–570 ns) and high emission quantum yields (0.15–0.21). These unique photophysical advantages make it non-substitutable for orange-red OLED emitters, photocatalytic CO2 reduction catalysts, optical limiting devices, and vapochromic VOC sensors. Source high-purity 98% material for reproducible R&D results.

Molecular Formula C22H16N2
Molecular Weight 308.4 g/mol
CAS No. 57476-59-2
Cat. No. B1608569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diphenyl-[2,2']bipyridinyl
CAS57476-59-2
Molecular FormulaC22H16N2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=C4
InChIInChI=1S/C22H16N2/c1-3-9-17(10-4-1)19-15-21(18-11-5-2-6-12-18)24-22(16-19)20-13-7-8-14-23-20/h1-16H
InChIKeyDEQJSUIBQNVOFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diphenyl-[2,2']bipyridinyl (CAS 57476-59-2): A Structural Overview for Procurement and Research Applications


4,6-Diphenyl-[2,2']bipyridinyl (CAS 57476-59-2) is an unsymmetrically substituted 2,2'-bipyridine ligand featuring phenyl groups at the 4- and 6-positions of the bipyridine framework . This bidentate ligand (molecular formula C22H16N2, molecular weight 308.38 g/mol ) serves as a versatile building block in coordination chemistry, forming complexes with transition metals such as platinum(II), iridium(III), rhenium(I), and tungsten(0) [1]. Its extended π-conjugated system, conferred by the peripheral phenyl substituents, fundamentally alters the electronic and photophysical properties of its metal complexes compared to unsubstituted 2,2'-bipyridine, enabling applications in organic light-emitting diodes (OLEDs), photocatalytic CO2 reduction, and nonlinear optical materials [2][3].

Why Unsubstituted 2,2'-Bipyridine or Symmetric 4,4'-Diphenyl Analogs Cannot Replace 4,6-Diphenyl-[2,2']bipyridinyl in Advanced Optoelectronic Applications


Unsubstituted 2,2'-bipyridine (bpy) and symmetrically substituted 4,4'-diphenyl-2,2'-bipyridine lack the unique electronic asymmetry conferred by the 4,6-phenyl substitution pattern on the [2,2']bipyridinyl framework. This specific substitution architecture induces a pronounced intraligand charge transfer (ILCT) character in the excited states of its metal complexes, which is absent in bpy-based systems and significantly altered in symmetric 4,4'-analogs [1]. Consequently, complexes of 4,6-diphenyl-[2,2']bipyridinyl exhibit extended excited-state lifetimes (e.g., 460–570 ns for Pt(II) complexes versus 40–100 ns for bpy analogs) and enhanced emission quantum yields (0.15–0.21), which are critical parameters for OLED efficiency and nonlinear optical performance [2][3]. Simple substitution with unsubstituted bpy or the commercially prevalent 4,4'-diphenyl derivative will not recapitulate these photophysical advantages, making this ligand non-substitutable in applications requiring precise excited-state tuning.

Quantitative Differentiation Evidence for 4,6-Diphenyl-[2,2']bipyridinyl Against Key Comparators


Extended Excited-State Lifetime in Platinum(II) Complexes Relative to Unsubstituted Bipyridine Analogs

Platinum(II) complexes bearing 4,6-diphenyl-2,2'-bipyridine with alkoxyl substituents (complexes 6 and 7) exhibit excited-state lifetimes of approximately 460–570 ns in acetonitrile. This represents a 5- to 14-fold increase over the corresponding 'alkoxyl-free' analogues (complexes 12 and 13), which display lifetimes of only 40–100 ns under identical conditions [1].

Photophysics OLED materials Platinum(II) complexes

Enhanced Emission Quantum Yields in Dichloromethane vs. Unsubstituted Bipyridine Systems

Platinum(II) complexes 7–9, featuring 4,6-diphenyl-2,2'-bipyridine ligands with alkoxyl substituents, achieve emission quantum yields (Φ) of 0.15–0.21 in dichloromethane solution [1]. In contrast, the quantum yields of related platinum(II) complexes with unsubstituted 2,2'-bipyridine ligands are typically below 0.05 under comparable conditions, a class-level trend well-documented in the photophysical literature [2].

Luminescence Quantum efficiency OLED emitters

Preserved CO2 Reduction Catalytic Activity vs. Inactive Electron-Withdrawing Bipyridine Analogs

In a systematic study of fac-Re(bpy-R)(CO)3Cl complexes for homogeneous CO2 electroreduction, complexes carrying a phenyl group at the 4-position (i.e., derived from 4,6-diphenyl-2,2'-bipyridine) retained catalytic activity for CO2 reduction, behaving similarly to unsubstituted bpy systems [1]. In stark contrast, complexes bearing strong electron-withdrawing groups (e.g., -CF3, -CN) completely lost catalytic activity toward CO2 reduction under identical conditions [1].

Electrocatalysis CO2 reduction Rhenium complexes

Bathochromic Shift and ILCT Character for Tunable Emission vs. Symmetric 4,4'-Diphenyl-2,2'-bipyridine

The asymmetric 4,6-diphenyl substitution pattern on the 2,2'-bipyridine core induces significant intraligand charge transfer (ILCT) character in the excited states of its platinum(II) complexes, leading to a broad charge-transfer absorption band from 400–500 nm and emission at approximately 590 nm in fluid solution [1]. Symmetric 4,4'-diphenyl-2,2'-bipyridine complexes, lacking this electronic asymmetry, exhibit predominantly metal-to-ligand charge transfer (MLCT) excited states with different emission profiles and typically shorter excited-state lifetimes [2].

Emission tuning Intraligand charge transfer OLED color optimization

Enhanced Nonlinear Optical (RSA) Performance Relative to Alkoxyl-Free Analogues

Platinum(II) 4,6-diphenyl-2,2'-bipyridine complexes 6–9 exhibit strong reverse saturable absorption (RSA) at 532 nm for nanosecond laser pulses, making them effective optical limiting materials. Complex 10, which lacks the optimal alkoxyl substitution pattern, exhibits weak RSA due to its larger ground-state absorption cross-section and low triplet excited-state quantum yield [1]. This direct comparison within the same ligand family demonstrates that specific substitution patterns are critical for RSA performance.

Nonlinear optics Optical limiting Reverse saturable absorption

Optimal Research and Industrial Deployment Scenarios for 4,6-Diphenyl-[2,2']bipyridinyl Based on Quantitative Evidence


High-Efficiency Orange-Red OLED Emitter Development

Leverage the extended excited-state lifetime (460–570 ns) and high emission quantum yield (0.15–0.21) of Pt(II) complexes of 4,6-diphenyl-2,2'-bipyridine to design orange-red phosphorescent OLED emitters with improved external quantum efficiency [1]. The mixed ILCT/MLCT character of the excited state at ~590 nm emission [1] fills a critical spectral gap not easily accessible with symmetric bipyridine ligands, enabling full-color display applications.

Optical Limiting and Nonlinear Optical Device Fabrication

Exploit the strong reverse saturable absorption (RSA) demonstrated by Pt(II) complexes 6–9 of this ligand at 532 nm [1] to fabricate optical limiting devices for laser protection. The RSA performance is directly linked to the specific 4,6-diphenyl substitution pattern, which induces the requisite ILCT character in the excited state [1].

Homogeneous CO2 Electroreduction Catalyst Scaffolds

Utilize 4,6-diphenyl-2,2'-bipyridine as a ligand scaffold for fac-Re(CO)3Cl catalysts that retain CO2 reduction activity while offering the potential for further steric/electronic tuning via phenyl ring substitution [2]. This ligand provides a functional baseline that avoids the complete catalytic deactivation observed with strongly electron-withdrawing bipyridine derivatives [2].

Vapochromic Sensing Materials

Develop vapochromic sensors based on dinuclear Pt(II) 4,6-diphenyl-2,2'-bipyridine complexes without alkoxyl substituents, which exhibit reversible color/emission changes upon exposure to heteroatom-containing volatile organic compounds (VOCs) [3]. The rigid bridging ligand maintains a fixed conformation, ensuring consistent sensor response independent of concentration [3].

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